molecular formula C14H21N3O4S B10964104 1-(Butylsulfonyl)-4-(4-nitrophenyl)piperazine

1-(Butylsulfonyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B10964104
M. Wt: 327.40 g/mol
InChI Key: DFRHHMQBXQGTJA-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a butylsulfonyl group attached to the piperazine ring and a nitrophenyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylsulfonyl)-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-nitrophenylpiperazine with butylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Butylsulfonyl)-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The piperazine ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide

Major Products:

    Reduction: 1-(Butylsulfonyl)-4-(4-aminophenyl)piperazine

    Substitution: Various substituted piperazines depending on the nucleophile used

    Oxidation: Oxidized derivatives of the piperazine ring

Scientific Research Applications

1-(Butylsulfonyl)-4-(4-nitrophenyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(Butylsulfonyl)-4-(4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the piperazine ring can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine
  • 1-(4-Chlorophenyl)-4-(4-nitrophenyl)piperazine
  • 1-(4-Methylphenyl)-4-(4-nitrophenyl)piperazine

Comparison: 1-(Butylsulfonyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

1-butylsulfonyl-4-(4-nitrophenyl)piperazine

InChI

InChI=1S/C14H21N3O4S/c1-2-3-12-22(20,21)16-10-8-15(9-11-16)13-4-6-14(7-5-13)17(18)19/h4-7H,2-3,8-12H2,1H3

InChI Key

DFRHHMQBXQGTJA-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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